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Compound of Interest

Compound Name: 3-Aminoquinolin-8-OL
CAS No.: 90417-17-7
Cat. No.: B3030422
Get Quote
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Application Note: 3-Aminoquinolin-8-ol as a Versatile Fluorescent Probe & Scaffold[1]

Executive Summary & Mechanism of Action

3-Aminoquinolin-8-ol (CAS: 90417-17-7) represents a bifunctional fluorogenic scaffold
derived from the classic chelator 8-hydroxyquinoline (8-HQ).[1] While 8-HQ is a well-
established metal chelator, the introduction of an amino group at the 3-position significantly
alters its electronic properties, providing an auxochromic shift (red-shift) and a reactive handle
for bioconjugation or Schiff-base derivatization.[1]

This probe operates primarily via the Chelation-Enhanced Fluorescence (CHEF) mechanism,
modulated by Excited-State Intramolecular Proton Transfer (ESIPT).[1]

e Free Ligand (Quenched): In its unbound state, the phenolic proton transfers to the quinoline
nitrogen upon photoexcitation (ESIPT). This tautomerization dissipates energy non-
radiatively, resulting in very low quantum yield (
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e Metal-Bound (Fluorescent): Binding to diamagnetic metal ions (Zn

, Mg
, Al

) displaces the phenolic proton and coordinates the quinoline nitrogen. This blocks the
ESIPT pathway and rigidifies the structure, restoring strong radiative decay (Fluorescence
Turn-On).
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Figure 1: Logic flow of the ESIPT-mediated quenching and Metal-induced CHEF mechanism.
[1]

Physicochemical Properties & Preparation

Before initiating biological or analytical assays, the probe must be properly solubilized and

characterized.
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Property Value /| Description

Molecular Weight 160.17 g/mol

Soluble in DMSO, Methanol, Ethanol.[1] Poorly

Solubility
soluble in neutral water.

Absorption Max (
~350-370 nm (Solvent dependent)

)

Emission Max (
~500-530 nm (Green)

)

Stokes Shift Large (~150 nm), reducing self-quenching.

pKa ~4.0 (Quinoline N) and ~9.8 (Phenolic OH)

Protocol 1: Stock Solution Preparation

e Solvent: Anhydrous DMSO (Dimethyl sulfoxide) is recommended to prevent hydrolysis or
precipitation.[1]

o Concentration: Prepare a 10 mM master stock.

[e]

Weigh 1.6 mg of 3-Aminoquinolin-8-ol.

o

Dissolve in 1.0 mL of anhydrous DMSO.

[¢]

Vortex for 30 seconds until fully dissolved.

o

Storage: Aliquot into amber tubes and store at -20°C. Stable for 3-6 months. Avoid
repeated freeze-thaw cycles.

Experimental Protocols
Workflow A: Metal lon Sensing (Zn /Mg Titration)

This protocol validates the probe's sensitivity and determines the dissociation constant (
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Materials:

o Assay Buffer: 20 mM HEPES, 100 mM KCI, pH 7.2 (Strictly metal-free; use Chelex-treated
water).[1]

e Metal Stock: 10 mM ZnCl

or MgCl
in water.[1]

e Probe: 10 uM working solution (diluted from DMSO stock).

Step-by-Step Procedure:

Baseline Measurement: Add 2 mL of Assay Buffer containing 10 pM 3-Aminoquinolin-8-ol
to a quartz cuvette. Measure fluorescence spectrum (

nm, Scan
nm).

« Titration: Sequentially add aliquots of Zn
stock (e.g., 0.5 uM increments) to the cuvette.

« Equilibration: Mix by inversion and incubate for 2 minutes after each addition.

o Readout: Record emission spectra. You should observe a dose-dependent increase at ~520
nm.

o Data Analysis: Plot Fluorescence Intensity (

) vs. [Zn
]. Fit to the Benesi-Hildebrand equation or a 1:1 binding isotherm to calculate

1]

Workflow B: Live Cell Imaging of Intracellular Zinc
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The 3-amino group improves membrane permeability compared to the parent 8-HQ, but
esterification (if available) or co-incubation with pyrithione may enhance uptake.[1]

Protocol:
e Cell Culture: Seed HelLa or HEK293 cells on glass-bottom dishes. Incubate 24h.

e Staining: Replace media with Hank’s Balanced Salt Solution (HBSS) containing 20 uM 3-
Aminoquinolin-8-ol.[1]

* Incubation: Incubate for 30 minutes at 37°C in the dark.
e Wash: Wash cells 3x with warm HBSS to remove extracellular probe.
e Imaging:
o Microscope: Confocal or Epifluorescence.[1]
o Excitation: 405 nm laser or UV filter block (~360-380 nm).
o Emission: Collect signal in the green channel (500-550 nm).
e Control: Add TPEN (50 pM), a membrane-permeable high-affinity Zn
chelator.[1] Fluorescence should rapidly decrease, confirming the signal is due to labile Zinc.

Advanced Application: Derivatization Scaffold

The 3-amino group is a "chemical hook."[1] Researchers often react it with aldehydes to create
Schiff Base probes, which often exhibit Aggregation-Induced Emission (AIE) or enhanced
selectivity.[1]

Synthesis of Schiff Base Derivative (Example):
e Reactants: 3-Aminoquinolin-8-ol (1 eq) + Salicylaldehyde derivative (1 eq).[1]

e Conditions: Reflux in Ethanol for 4 hours.
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BENGHE

e Result: A C=N bond forms at position 3.[1] This extends conjugation, often shifting emission
to yellow/orange and creating a tetradentate binding pocket (N,O,N,O) if the aldehyde has a

hydroxyl group, significantly increasing affinity for specific metals like Al

or Cu

Troubleshooting & Optimization

Issue

Probable Cause

Corrective Action

High Background

Fluorescence

Contaminating metals in buffer.

[1]

Use Chelex-100 resin to treat
all buffers.[1] Use plasticware
instead of glass where

possible.

Precipitation

Probe concentration too high

(>50 uM) in aqueous buffer.

Lower concentration to 5-10
UM. Ensure DMSO cosolvent
is <1%.[1]

No Response to Zn

pH is too low (protonation of
N).[1]

Ensure pH is > 6.[1][2]0. The
pyridine nitrogen needs to be
unprotonated to coordinate

metal.[1]

Fluorescence Quenching

instead of Enhancement

Presence of paramagnetic ions
(Cu

, Fe
, Co

).

These ions quench
fluorescence via electron
transfer.[3] Use specific
masking agents (e.g., thiourea

for Cu) if selectivity is required.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 3-Aminoquinoline | C9H8N2 | CID 11375 - PubChem [pubchem.ncbi.nlm.nih.gov]

e 2. mdpi.com [mdpi.com]

e 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

e 4.researchgate.net [researchgate.net]

e 5. 3-Aminoquinolin-4-ol | C9H8N20 | CID 329111 - PubChem [pubchem.ncbi.nim.nih.gov]

e To cite this document: BenchChem. [using 3-Aminoquinolin-8-OL as a fluorescent probe].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3030422/docs#using-3-aminoquinolin-8-ol-as-a-
fluorescent-probe]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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